6-Chloro-3-fluoropicolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

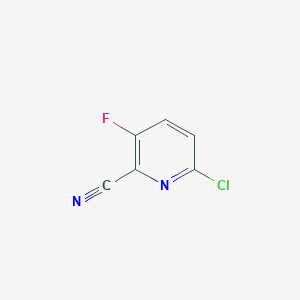

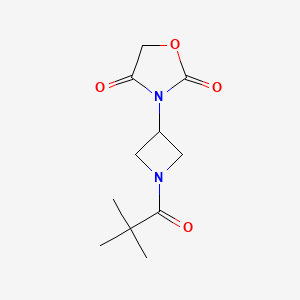

6-Chloro-3-fluoropicolinonitrile is a chemical compound with the CAS Number: 1207609-52-6 . Its molecular weight is 156.55 and its molecular formula is C6H2ClFN2 . It is a solid substance and is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-3-fluoro-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C6H2ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at 2-8°C . .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents Development

One area of application is in the development of antibacterial agents. Research into 1,4-dihydro-4-oxopyridinecarboxylic acids, for example, highlights the synthesis and structure-activity relationships of various derivatives, including those with chloro and cyano groups at the C-6 position, achieved through the Sandmeyer reaction. These compounds have been evaluated for their antibacterial activity, indicating the potential utility of related chemical structures in developing new antibacterial drugs (Matsumoto et al., 1984).

Organic Chemistry and Material Science

In organic chemistry and material science, the nitrile function, including structures related to "6-Chloro-3-fluoropicolinonitrile," is significant for C-C bond formation reactions. This is evident in the synthesis of acrylonitrile derivatives, which are valuable for constructing bioactive heterocycles, further underlining the compound's importance in synthetic organic chemistry and the development of materials with potential biological activity (Naveen et al., 2006).

Photodynamic Therapy

Derivatives of "this compound" have also been explored in the context of photodynamic therapy (PDT) for cancer treatment. The synthesis of phthalocyanines containing morpholine substituents showcases this application, where the photophysicochemical properties of these compounds, including their fluorescence quantum yields and singlet oxygen generation capabilities, are of particular interest. Such studies indicate the potential of these derivatives in PDT, a minimally invasive therapeutic approach for cancer (Demirbaş et al., 2022).

Molecular Structure and Vibrational Spectra Analysis

The study of molecular structure and vibrational spectra of compounds closely related to "this compound," like 3-chloro-4-fluoro benzonitrile, provides insights into their physical and chemical properties. Such research aids in understanding the compound's behavior in various conditions, which is crucial for its application in different scientific and technological fields (Sundaraganesan et al., 2008).

Synthesis of Radioligands for PET Imaging

Additionally, derivatives of "this compound" have been synthesized for use as radioligands in positron emission tomography (PET) imaging, particularly for studying extrathalamic nicotinic acetylcholine receptors. This application underscores the compound's relevance in the development of diagnostic tools in neurology and oncology (Zhang & Horti, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-3-fluoropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTQNABZNJWPLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)

![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)

![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)

![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/no-structure.png)

![N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2750511.png)

![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)

![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)